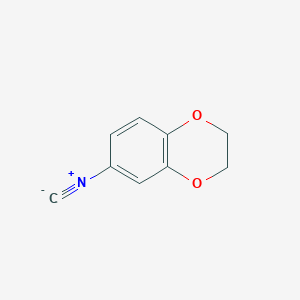

2,3-Dihydro-6-isocyano-1,4-benzodioxine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-isocyano-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQOWLQNFIDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370514 | |

| Record name | 2,3-DIHYDRO-6-ISOCYANO-1,4-BENZODIOXINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174092-82-1 | |

| Record name | 2,3-DIHYDRO-6-ISOCYANO-1,4-BENZODIOXINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174092-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dehydration of Formamide:this is One of the Most Common and Reliable Methods for Preparing Aryl Isocyanides.

Step 1: Formylation : The primary amine (2,3-dihydro-1,4-benzodioxin-6-amine) is first reacted with a formylating agent, such as formic acid or ethyl formate, to produce the N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide intermediate.

Step 2: Dehydration : The resulting formamide is then dehydrated using a strong dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), phosgene, or its solid equivalent, triphosgene, in the presence of a base like triethylamine or pyridine.

Hofmann Carbylamine Reaction:this Classic Reaction Involves Treating the Primary Amine with Chloroform Chcl₃ and a Strong Base, Such As Potassium Hydroxide, Typically Under Phase Transfer Catalysis Conditions. While Historically Significant, This Method Can Sometimes Suffer from Lower Yields and the Production of Side Products Compared to the Formamide Dehydration Route.

Integration of 2,3-Dihydro-1,4-benzodioxine Derivatives in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and atom economy.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are fundamental in combinatorial chemistry for creating diverse libraries of compounds. mdpi.combeilstein-journals.org These reactions are particularly useful for generating peptidomimetics and other structurally complex molecules. beilstein-journals.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.org The reaction is highly versatile, tolerating a wide range of functional groups on each component. beilstein-journals.org While direct examples of 2,3-Dihydro-6-isocyano-1,4-benzodioxine in Ugi reactions are not prominent in the literature, aromatic isocyanides are common substrates. A hypothetical Ugi reaction involving this compound would proceed by combining it with an aldehyde, an amine, and a carboxylic acid, likely in a polar solvent like methanol, to yield a complex amide derivative incorporating the benzodioxine scaffold.

The Passerini three-component reaction (P-3CR) is another significant IMCR, which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction, first reported in 1921, is one of the oldest known MCRs. wikipedia.org It is typically conducted in aprotic solvents at high concentrations. organic-chemistry.org Similar to the Ugi reaction, the use of this compound in a Passerini reaction would be expected to yield an α-acyloxy carboxamide bearing the benzodioxine moiety, a structure of potential interest for biological screening.

The mechanisms of IMCRs are believed to proceed through highly reactive intermediates. In the case of the Ugi reaction, the currently accepted mechanism involves the initial formation of an imine from the aldehyde and amine. beilstein-journals.orgwikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide subsequently undergoes a nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. beilstein-journals.orgnih.gov This key intermediate, which can be described as a zwitterionic species, is then trapped by the carboxylate anion. nih.gov The final product is formed after an irreversible Mumm rearrangement. wikipedia.org

The trapping of this zwitterionic (or nitrilium) intermediate is the crucial step that leads to the formation of the Ugi product. The high reactivity of this intermediate allows it to be trapped by various nucleophiles, not just carboxylic acids, leading to variations of the Ugi reaction. nih.gov This mechanistic feature underscores the synthetic versatility of IMCRs in generating a wide array of complex molecular architectures.

Enantioselective Synthesis and Resolution Strategies for Chiral Dihydrobenzodioxine Derivatives

Many biologically active molecules containing the 2,3-dihydro-1,4-benzodioxine scaffold are chiral, with their therapeutic effects being dependent on the specific stereochemistry at the C2 position. Consequently, methods for the enantioselective synthesis and resolution of these derivatives are of paramount importance.

Biocatalysis offers an environmentally friendly and highly selective method for resolving racemic mixtures. Kinetic resolution relies on the differential rate of reaction of enantiomers with a chiral catalyst, typically an enzyme. While the use of lipases for the kinetic resolution of racemic esters of 1,4-benzodioxan-2-carboxylic acid is well-documented, the specific application of amidases for the resolution of the corresponding amides is less common in the literature for this particular scaffold.

However, the principle of amidase-catalyzed kinetic resolution is a well-established strategy for the synthesis of chiral amino acids and other compounds. nih.gov This process involves the stereoselective hydrolysis of a racemic amide by an amidase. One enantiomer of the amide is preferentially hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains unreacted. The resulting mixture of the carboxylic acid and the unreacted amide can then be separated. For this to be an efficient dynamic kinetic resolution, a racemizing agent for the starting material can be included, in principle allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov For example, stereoselective amino acid amidases have been successfully used in the presence of a racemase to achieve dynamic kinetic resolution of amino acid amides. nih.gov

Preparative high-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and frequently used for the enantioseparation of a broad range of chiral compounds, including derivatives of 2,3-dihydro-1,4-benzodioxine. nih.govresearchgate.net The separation of enantiomers of Doxazosin, a drug containing the 1,4-benzodioxane (B1196944) moiety, has been achieved using a chiral mobile phase containing carboxymethyl-beta-cyclodextrin on a semi-preparative scale. nih.gov

The following table summarizes typical conditions for the preparative chromatographic enantioseparation of chiral 2,3-dihydro-1,4-benzodioxine derivatives.

Table 1: Preparative Chromatographic Enantioseparation of Chiral 2,3-Dihydro-1,4-benzodioxine Derivatives

| Analyte/Intermediate | Chiral Stationary Phase (CSP) / Method | Mobile Phase | Application |

|---|---|---|---|

| Doxazosin | Semi-preparative reverse phase C4 column with chiral mobile phase additive | Acetonitrile-water with 2%-5% (w/v) carboxymethyl-beta-cyclodextrin | Milligram-scale preparation of enantiomers nih.gov |

| General 2-substituted-1,4-benzodioxanes | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) | Normal-phase (e.g., heptane/ethanol) or reversed-phase eluents | Analytical and preparative separation nih.govresearchgate.net |

Derivatization and Structural Modification of 2,3 Dihydro 1,4 Benzodioxine Scaffolds for Research Applications

Synthesis of N-Substituted 2,3-Dihydro-1,4-benzodioxin-6-amine Derivatives

The synthesis of N-substituted 2,3-dihydro-1,4-benzodioxin-6-amine derivatives often commences from the readily available 2,3-dihydro-1,4-benzodioxin-6-amine. This starting material serves as a versatile platform for the introduction of a wide variety of substituents at the nitrogen atom, enabling the exploration of structure-activity relationships.

A common synthetic route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various electrophilic reagents. For instance, its reaction with sulfonyl chlorides in an aqueous alkaline medium yields sulfonamide derivatives. scielo.org.mxorganic-chemistry.org Furthermore, the resulting sulfonamide can undergo N-alkylation with different alkyl or aryl halides in the presence of a base like lithium hydride in a solvent such as N,N-dimethylformamide (DMF) to afford a series of N-substituted sulfonamides. scielo.org.mxorganic-chemistry.orgresearchgate.net

The general synthetic scheme for the preparation of these N-substituted derivatives can be summarized as a two-step process: sulfonylation of the primary amine followed by N-alkylation or N-arylation. The reaction conditions are typically mild, allowing for the synthesis of a diverse library of compounds for biological evaluation. scielo.org.mxorganic-chemistry.org

Development of Sulfonamide-Containing Dihydrobenzodioxine Analogs

Sulfonamide-containing dihydrobenzodioxine analogs represent a significant class of derivatives with a broad spectrum of biological activities. The synthesis of these compounds is primarily achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides. researchgate.netnih.govscielo.br

One well-documented synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous solution of sodium carbonate to yield N-(2,3-dihydrobenzo organic-chemistry.orgnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide. scielo.org.mxorganic-chemistry.orgmdpi.com This parent sulfonamide serves as a key intermediate for further derivatization. By reacting it with a variety of 2-bromo-N-(substituted-phenyl)acetamides in the presence of lithium hydride and DMF, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides can be obtained. scielo.org.mxorganic-chemistry.org

The synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins has also been reported, highlighting the versatility of the dihydrobenzodioxine scaffold for the incorporation of the sulfonamide moiety at different positions. nih.gov These synthetic strategies have enabled the development of a wide range of sulfonamide analogs for investigation in various therapeutic areas. researchgate.netresearchgate.net

| Compound | R |

| 7a | H |

| 7b | 2-Cl |

| 7c | 3-Cl |

| 7d | 4-Cl |

| 7e | 2-CH₃ |

| 7f | 3-CH₃ |

| 7g | 4-CH₃ |

| 7h | 2-NO₂ |

| 7i | 3-NO₂ |

| 7j | 4-NO₂ |

| 7k | 2-OCH₃ |

| 7l | 4-OCH₃ |

Table 1: Examples of Synthesized 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides (7a-l)

Construction of 1,4-Benzodioxane-6-carboxylic Acid Amide and Ester Analogs

The construction of 1,4-benzodioxane-6-carboxylic acid amide and ester analogs often utilizes readily available starting materials like gallic acid. A multi-step synthetic pathway can be employed to generate a diverse library of these derivatives. nih.govuctm.edumdpi.com

The synthesis can be initiated with the Fischer esterification of gallic acid to produce methyl 3,4,5-trihydroxybenzoate. researchgate.net This intermediate is then reacted with 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate to form the 1,4-benzodioxane (B1196944) ring system. Further functionalization at the 8-position can be achieved by reacting the bromoethoxy intermediate with various mercaptans to introduce a sulfide (B99878) linkage. nih.govmdpi.com

Subsequent hydrolysis of the methyl ester group yields the corresponding carboxylic acid. This carboxylic acid can then be converted to an acid chloride using reagents like oxalyl chloride. The resulting acid chloride is a versatile intermediate that can be reacted with a wide range of primary and secondary amines to afford the desired 1,4-benzodioxane-6-carboxylic acid amide analogs. nih.govuctm.edu This synthetic approach allows for the systematic modification of the amide substituent to explore its impact on biological activity. researchgate.net

| Compound | R₁ | R₂ |

| 18 | H | H |

| 19 | H | CH₂CH₃ |

| 20 | H | CH(CH₃)₂ |

| 21 | H | C₆H₅ |

| 22 | H | CH₂C₆H₅ |

| 23 | H | (CH₂)₂OH |

| 24 | CH₃ | CH₃ |

| 25 | CH₂CH₃ | CH₂CH₃ |

| 26 | \multicolumn{2}{c}{-(CH₂)₅-} | |

| 27 | \multicolumn{2}{c}{-(CH₂)₂O(CH₂)₂-} | |

| 28 | H | C₆H₁₁ |

Table 2: Examples of Synthesized 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs (18-28)

Exploration of Fused Heterocyclic Systems Incorporating the Dihydrobenzodioxine Core

The fusion of the 2,3-dihydro-1,4-benzodioxine core with other heterocyclic ring systems is a promising strategy for the development of novel compounds with unique three-dimensional structures and potentially enhanced biological activities. This approach allows for the exploration of new chemical space and the combination of pharmacophoric features from different heterocyclic systems.

The synthesis of heterocyclic systems where a pyrrole (B145914) or pyrrolopyrimidine ring is fused to the 2,3-dihydro-1,4-benzodioxine scaffold is an area of interest for creating novel molecular architectures. While direct fusion methodologies are not extensively reported in the reviewed literature, the synthesis of compounds containing both the 1,4-benzodioxine and pyrrole moieties has been described. mdpi.com The development of efficient synthetic routes to directly fuse these heterocyclic systems remains a challenge and an opportunity for future research. General methods for the synthesis of pyrrole and pyrrolopyrimidine derivatives are well-established and could potentially be adapted for the construction of such fused systems. scielo.org.mxresearchgate.netuctm.edu

The fusion of a benzoxazine (B1645224) ring to the 2,3-dihydro-1,4-benzodioxine core can lead to the formation of complex polycyclic systems with interesting biological properties. nih.gov Synthetic strategies for the preparation of 3,4-dihydro-2H-1,4-benzoxazines are well-documented and often involve the cyclization of appropriate precursors. organic-chemistry.org For instance, a synthetic pathway to a benzoxazine derivative has been reported starting from 2,3-dihydroxybenzoic acid, a common precursor for 1,4-benzodioxanes. nih.gov This suggests that similar synthetic strategies could be employed to construct benzoxazine rings fused to the dihydrobenzodioxine scaffold. The development of one-pot synthesis methods for 1,4-benzoxazines and 1,4-benzodioxins could also provide a foundation for creating these fused heterocyclic systems. researchgate.net

Design and Synthesis of Conjugates and Hybrid Molecules

The design and synthesis of conjugates and hybrid molecules incorporating the 2,3-dihydro-1,4-benzodioxine scaffold is a powerful strategy to create novel chemical entities with multifunctional properties. This approach involves covalently linking the dihydrobenzodioxine moiety to other pharmacologically active molecules or functional groups to enhance or modify their biological activity.

A specific example of this strategy is the synthesis of an emetine-benzodioxane conjugate. nih.govmdpi.comresearchgate.net This was achieved by reacting 1,4-benzodioxane-6-carbonyl chloride with emetine (B1671215) dihydrochloride. nih.gov This synthetic route demonstrates the feasibility of conjugating complex natural products to the dihydrobenzodioxine scaffold. The design of such hybrid molecules allows for the combination of the distinct pharmacological profiles of the individual components, potentially leading to synergistic effects or novel mechanisms of action.

Advanced Spectroscopic and Analytical Characterization Techniques in Dihydrobenzodioxine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3-Dihydro-6-isocyano-1,4-benzodioxine is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the dioxine ring. The protons on the dioxine ring, specifically the -OCH₂CH₂O- group, would likely appear as a multiplet in the upfield region of the spectrum. A patent describing a derivative, 2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)imidazo[1,2-a]pyridin-3-amine, shows the methylene protons of the dihydrobenzodioxine moiety as a multiplet between 4.11 and 4.16 ppm nih.gov. The aromatic protons on the benzene ring would be expected in the downfield region, with their splitting patterns and chemical shifts influenced by the isocyano group and the dioxine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the isocyano group, the aromatic ring, and the dioxine moiety. In a related compound, the methylene carbons of the dioxine ring have been reported at 63.8 and 64.4 ppm nih.gov. The aromatic carbons would resonate at lower field, and the carbon of the isocyano group would have a characteristic chemical shift.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 125 |

| Dioxine CH₂ | ~ 4.2 | ~ 64 |

| Aromatic C-O | - | 140 - 150 |

| Aromatic C-N | - | 130 - 140 |

| Isocyano C | - | 160 - 170 |

Note: The data in this table is predicted based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. A NOESY experiment reveals through-space interactions between protons that are close to each other, typically within 5 Å.

For this compound, a NOESY spectrum would be valuable in confirming the connectivity and establishing the three-dimensional conformation of the molecule. For instance, correlations would be expected between the protons of the dioxine ring and the adjacent aromatic protons. The presence and intensity of these cross-peaks would provide insights into the preferred conformation of the dihydrobenzodioxine ring system. Research on similar benzodioxine-containing molecules has utilized 2D-NOESY to assign the configuration of diastereomers by observing key correlations between protons on the benzodioxane skeleton and adjacent chiral centers mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound. For this compound (C₉H₇NO₂), the expected exact mass can be calculated. The molecular weight of this compound is 161.16 g/mol fishersci.comfishersci.com. ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 162.16. High-resolution measurements would allow for the confirmation of the elemental composition. The fragmentation of related isocyanate compounds under ESI-MS has been studied, often showing characteristic losses of the isocyanate group or parts of the aromatic structure researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and identification of compounds. In the context of this compound, LC-MS would be used to confirm the purity of the synthesized compound and to monitor its presence in reaction mixtures. A patent describing the synthesis of a derivative of this compound utilized LC-MS to confirm the formation of the product, identifying the [M+H]⁺ ion nih.gov. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide further structural information through controlled fragmentation of the parent ion nih.govresearchgate.netastm.org.

Expected Mass Spectrometry Data for this compound:

| Technique | Expected Observation |

| Molecular Weight | 161.16 g/mol |

| ESI-MS (Positive Mode) | [M+H]⁺ at m/z 162.16 |

| LC-MS | A single peak corresponding to the compound with detection by MS. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.

For this compound, the IR spectrum would be expected to show several key absorption bands. The most characteristic band would be for the isocyano (-N≡C) functional group, which typically absorbs strongly in the region of 2100-2250 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the dioxine ring would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkages in the dioxine ring would likely produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. Certificates of analysis for this compound confirm that an authentic infrared spectrum is available and used for quality control fishersci.comfishersci.com.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Isocyano (-N≡C) | 2100 - 2250 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Ether Stretch | 1000 - 1300 |

Elemental Analysis (CHN) in Compound Characterization

Elemental analysis, specifically CHN analysis, is a fundamental technique for the characterization of newly synthesized organic compounds like this compound. This destructive method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and assess its purity.

The molecular formula for this compound is C₉H₇NO₂ sigmaaldrich.comfishersci.com. Based on this formula, the theoretical elemental composition can be calculated. The close correlation between the experimentally determined percentages and the calculated values is a critical checkpoint in the structural elucidation of the molecule. For instance, in the characterization of related benzodioxane derivatives, researchers present both calculated and found values to validate the synthesis of the target molecule scielo.br. While specific experimental CHN data for this compound is not detailed in the available literature, the expected theoretical values provide a benchmark for its analysis.

Table 1: Theoretical Elemental Analysis Data for this compound Interactive table. Click on headers to sort.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 67.07 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.86 |

| Total | C₉H₇NO₂ | | | 161.16 | 100.00 |

Chromatographic Methods for Purity Assessment and Separation (Methodological Aspects)

Chromatographic techniques are indispensable tools in the study of dihydrobenzodioxine compounds. They are primarily employed to assess the purity of synthesized products, monitor the progress of chemical reactions, and for the separation of components from a mixture. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods utilized for these purposes due to their efficiency and versatility researchgate.netbjbms.orgmdpi.com.

HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds bjbms.org. For dihydrobenzodioxine derivatives, reversed-phase HPLC is frequently the method of choice. This technique's utility is demonstrated by its application in determining the purity of this compound, which is reported to be a minimum of 94% fishersci.com.

The methodological aspects of an HPLC analysis involve several key parameters that must be optimized for effective separation:

Stationary Phase : The choice of column is critical. For compounds like benzodioxines, C8 or C18 silica-based columns are common. For example, a Phenomenex Luna 3µ C8(2) column has been used for the analysis of isocyanates, a related functional group epa.gov.

Mobile Phase : A mixture of solvents, typically water and a less polar organic solvent like acetonitrile or methanol, is used. The composition can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Modifiers such as formic acid or phosphoric acid may be added to improve peak shape and resolution, especially for mass spectrometry-compatible applications sielc.com.

Detector : A Diode Array Detector (DAD) is often employed as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Mass Spectrometry (MS) detectors can also be coupled with HPLC (LC-MS) for definitive structural confirmation epa.gov.

Table 2: Typical Methodological Parameters for HPLC Analysis of Dihydrobenzodioxine-Related Compounds Interactive table. Click on headers to sort.

| Parameter | Description | Example from Literature |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | Hewlett Packard HP-1100 LC epa.gov |

| Column | Stationary phase for separation | Phenomenex Luna 3µ C8(2) 100Å, 100 X 2.00 mm epa.gov |

| Mobile Phase | Solvent system to elute compounds | Water/Acetonitrile or Water/Methanol mixtures epa.govsielc.com |

| Detector | System for detecting separated compounds | Diode Array Detector (DAD), Mass Spectrometer (MS) epa.gov |

| Flow Rate | Speed of mobile phase through the column | Typically 0.5 - 2.0 mL/min |

| Injection Volume | Amount of sample introduced | Typically 5 - 20 µL epa.gov |

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis, such as monitoring reaction progress and assessing sample purity amazonaws.comscientificlabs.co.uk. It involves a stationary phase, typically silica gel, coated onto a flat support like a glass or aluminum plate.

In the context of dihydrobenzodioxine research, TLC is used to quickly determine the number of components in a mixture and to find an appropriate solvent system for larger-scale separations.

Stationary Phase : Pre-coated silica gel 60 F254 plates are widely used. The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm nih.gov.

Mobile Phase : The choice of eluent is crucial for achieving good separation. A variety of solvent systems can be employed, with polarity being adjusted to control the retention factor (Rf) of the compounds. For example, a mixture of toluene and acetone (92:8) was used for separating benzodioxanes, while a 50:50 mixture of cyclohexane and ethyl acetate was used for a substituted 2,3-dihydro-1,4-benzodioxine nih.govmdpi.com.

Visualization : After development, the separated spots on the TLC plate are visualized. For UV-active compounds like many benzodioxine derivatives, this is often done by observing the plate under UV light. Alternatively, chemical staining agents can be used. A vanillin-sulfuric acid reagent, for instance, has been used to visualize separated benzodioxanes by forming colored spots nih.gov.

Table 3: Common Methodological Parameters for TLC Analysis of Dihydrobenzodioxine Derivatives Interactive table. Click on headers to sort.

| Parameter | Description | Example from Literature |

|---|---|---|

| Stationary Phase | Adsorbent material on the plate | Silica Gel 60 F254 nih.gov |

| Mobile Phase | Solvent system for development | Cyclohexane/Ethyl Acetate (50:50) mdpi.com, Toluene/Acetone (92:8) nih.gov |

| Visualization | Method for detecting separated spots | UV light (254 nm), Vanillin-sulfuric acid spray reagent nih.gov |

| Retention Factor (Rf) | Ratio of distances traveled by solute and solvent front | e.g., Rf = 0.52 mdpi.com |

Computational Chemistry and Molecular Modeling Studies of 2,3 Dihydro 6 Isocyano 1,4 Benzodioxine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For 2,3-Dihydro-6-isocyano-1,4-benzodioxine and its derivatives, DFT calculations can elucidate various quantum chemical parameters that are crucial for understanding their behavior at a molecular level.

Theoretical calculations are typically performed using a functional, such as B3LYP or WB97XD, with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and predict electronic properties. scirp.org These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. sciforum.net The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated through DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for predicting how the molecule might interact with biological targets, such as proteins and enzymes.

Table 1: Representative Data from DFT Calculations for a Hypothetical this compound Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking simulations are instrumental in understanding their potential interactions with specific biological receptors.

The process involves preparing the three-dimensional structures of both the ligand (the benzodioxine derivative) and the receptor protein, which is often obtained from the Protein Data Bank. scielo.br Docking algorithms then explore various possible binding poses of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. scielo.br

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies on related 1,4-benzodioxane (B1196944) compounds have elucidated their binding modes with enzymes like α-glucosidase and acetylcholinesterase, providing a rationale for their inhibitory activities. scielo.brscielo.br The insights gained from molecular docking can guide the design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for a this compound Analog with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr82, Phe290, Arg291 |

| Hydrogen Bonds | 2 |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches play a significant role in modern SAR investigations by providing a framework to rationalize and predict the activity of novel compounds.

For derivatives of this compound, computational SAR studies can involve the systematic modification of the core structure and the evaluation of the resulting changes in predicted binding affinity or other relevant properties. For example, modifying the substituents on the phenyl ring or the isocyano group can lead to significant changes in biological activity. nih.gov

By combining the results of molecular docking and DFT calculations for a series of analogs, researchers can build a comprehensive SAR model. This model can highlight the structural features that are essential for activity and those that can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. mdpi.com Such models are invaluable for guiding the synthesis of new derivatives with enhanced therapeutic potential. nih.gov

Conformational Analysis and Stereochemical Assignment through Molecular Modeling

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a receptor. mdpi.com Molecular modeling techniques are employed to perform conformational analysis and assign the stereochemistry of chiral molecules.

For this compound and its derivatives, which may possess chiral centers, understanding the preferred conformation is essential. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable low-energy conformers. researchgate.net This can be achieved through systematic or stochastic conformational searches.

Furthermore, computational techniques can aid in the assignment of absolute configuration for chiral centers. By comparing experimentally obtained data, such as Nuclear Overhauser Effect (NOE) data from NMR spectroscopy, with the interatomic distances calculated for different computationally generated stereoisomers, the correct stereochemistry can be determined. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models are then used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for this compound derivatives would involve several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the physicochemical properties, topology, and electronic structure of the molecules. nih.gov

Finally, statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines and random forests, are used to build a model that correlates the descriptors with the observed biological activity. frontiersin.org A robust QSAR model can be a powerful predictive tool in drug discovery, enabling the in silico screening of large virtual libraries of compounds and prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Biological and Pharmacological Research Applications of Dihydrobenzodioxine Derivatives

Antimicrobial Research Applications

Antibacterial Activity

Derivatives of 2,3-dihydro-1,4-benzodioxine have been the subject of significant research as potential antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria. A notable area of investigation involves their function as inhibitors of the bacterial cell division protein FtsZ.

Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in the bacterial cell division process, making it an attractive target for novel antibiotics. The benzodioxane-benzamide class of molecules has emerged as a promising group of FtsZ inhibitors. These compounds have been shown to target FtsZ in several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. More recent studies have confirmed their activity against Streptococcus pneumoniae and certain strains of Escherichia coli that are deficient in the AcrAB-TolC efflux system. For instance, certain benzodioxane-benzamide derivatives exhibit potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.1 to 0.25 µg/mL.

Research has demonstrated varied efficacy of dihydrobenzodioxine derivatives against different bacterial types. The benzodioxane-benzamide FtsZ inhibitors show particularly strong, bactericidal effects against Gram-positive pathogens like S. aureus, B. subtilis, and S. pneumoniae, with MICs often in the low microgram per milliliter range.

Conversely, other studies on novel 1,4-benzodioxan derivatives containing a Schiff base have indicated that some of these compounds exhibit greater antibacterial activity against Gram-negative strains than Gram-positive ones. For example, specific derivatives displayed potent activity against E. coli with MIC values of 0.78 and 0.17 μg/mL, and against P. aeruginosa with an MIC of 0.78 μg/mL. Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating the 1,4-benzodioxane (B1196944) ring showed excellent activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, with MIC values ranging from 0.25 to 1 µg/mL for the most active compounds. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzodioxane-Benzamide (FZ100) | S. aureus (MRSA/MSSA) | 0.1 | nih.gov |

| Benzodioxane-Benzamide (FZ95) | S. aureus (MRSA/MSSA) | 0.25 | nih.gov |

| Benzodioxane-Benzamides | S. pneumoniae | 25 - 80 | |

| 1,4-Benzodioxan-Schiff base (4d) | E. coli | 0.78 | |

| 1,4-Benzodioxan-Schiff base (4m) | E. coli | 0.17 | |

| 1,4-Benzodioxan-Schiff base (4g) | P. aeruginosa | 0.78 | |

| 1,3,4-Oxadiazole-Benzodioxane (3d, 3g, 3h) | S. aureus | 0.25 - 1 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3d, 3g, 3h) | B. subtilis | 0.25 - 1 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3d, 3g, 3h) | E. coli | 0.25 - 1 | nih.gov |

Antifungal Activity

The 1,4-benzodioxane scaffold has also been incorporated into molecules designed to combat fungal infections. A series of 1,3,4-oxadiazole derivatives containing the 2,3-dihydro-1,4-benzodioxane ring system were synthesized and evaluated for their antifungal properties. nih.gov These compounds were tested against several pathogenic fungi, including Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.gov The research found that some of the synthesized compounds displayed antifungal activity that was comparable or, in some cases, superior to the reference drug fluconazole (B54011) against the tested strains. nih.gov Structure-activity relationship data suggested that the introduction of more lipophilic groups onto the aromatic ring of the 1,3,4-oxadiazole moiety significantly enhanced the antifungal activities of these derivatives. nih.gov

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-Benzodioxane (3d) | A. niger | 8 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3d) | A. flavus | 8 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3d) | C. albicans | 16 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3g) | A. niger | 8 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3g) | A. flavus | 4 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3g) | C. albicans | 8 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3h) | A. niger | 4 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3h) | A. flavus | 4 | nih.gov |

| 1,3,4-Oxadiazole-Benzodioxane (3h) | C. albicans | 8 | nih.gov |

| Fluconazole (Reference) | A. niger | 16 | nih.gov |

| Fluconazole (Reference) | A. flavus | 8 | nih.gov |

| Fluconazole (Reference) | C. albicans | 16 | nih.gov |

Antitubercular Activity

While the 1,4-benzodioxane moiety is present in compounds explored for a wide range of biological activities, specific research into its direct application for antitubercular agents appears limited in publicly available literature. General reviews mention that heterocyclic structures like 1,3,4-oxadiazoles, which can be synthesized from benzodioxane precursors, have been investigated for activity against Mycobacterium tuberculosis. researchgate.net However, detailed studies focusing on 2,3-dihydro-1,4-benzodioxine derivatives themselves and reporting their MIC values or efficacy against tubercular strains were not prominently found. The field of antitubercular drug discovery is active, with many heterocyclic scaffolds being investigated, but specific data on this particular derivative class remains an area for future exploration. nih.govresearchgate.net

Anti-inflammatory Research Investigations

The 2,3-dihydro-1,4-benzodioxin core has been identified as a valuable scaffold for the synthesis of anti-inflammatory agents. nih.govresearchgate.net Research has shown that these derivatives can act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways, suggesting their potential use in treating conditions like asthma and arthritis. researchgate.net

In vivo studies have substantiated these claims. A series of substituted derivatives containing the 1,4-benzodioxine nucleus were evaluated in a rat paw edema model induced by carrageenan. researchgate.netiaea.org Several of these compounds demonstrated anti-inflammatory activity greater than that of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, while others were found to be equipotent. researchgate.netiaea.org Structure-activity relationship (SAR) studies have also provided insights into optimizing this activity; for example, a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent showed that the optimal position for this group to achieve maximum anti-inflammatory effect was at the 6-position of the benzodioxine ring. nih.gov

Receptor Interaction and Modulation Studies

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells and is considered a promising therapeutic target for inflammatory and neuropathic pain, without the psychotropic side effects associated with the CB1 receptor. The development of selective CB2 receptor modulators is an active area of pharmaceutical research. ucl.ac.be A wide variety of chemical scaffolds, including benzimidazoles, quinolones, and benzoxazines, have been explored to create potent and selective CB2 ligands. nih.govresearchgate.netnih.gov However, based on available scientific literature, the 2,3-dihydro-1,4-benzodioxine scaffold has not been extensively investigated or reported as a primary chemotype for developing CB2 receptor modulators. While related structures like 2,3-dihydro-1-benzofuran derivatives have been successfully designed as potent and selective CB2 agonists, specific research detailing the synthesis and CB2 receptor binding affinity of 2,3-dihydro-1,4-benzodioxine derivatives is not prominent. nih.gov

Derivatives of 2,3-dihydro-1,4-benzodioxine have been successfully developed as antagonists for α-adrenoceptors. nih.gov Specifically, they have been investigated for their affinity and selectivity for α1- and α2-adrenoceptors. rsc.org A series of 2-substituted 1,4-benzodioxans, structurally related to the selective α2-adrenoceptor antagonist idazoxan, have been synthesized and evaluated.

These studies found that structural modifications to the benzodioxane molecule led to significant differences in receptor affinity. While many benzodioxane-like structures displayed a general selectivity for α1-adrenoceptors, certain analogues showed a preference for α2-adrenergic binding sites. rsc.org Research demonstrated that substituting the 2-position of the benzodioxane ring with various groups (alkyl, alkenyl, etc.) could yield compounds with potencies and selectivities significantly greater than the parent compound, idazoxan. The in vitro binding affinity of these compounds correlated well with their in vivo ability to antagonize α-adrenoceptor-mediated vasoconstriction in animal models, confirming their potential as selective blocking agents for α2-adrenoceptors. rsc.org

Research into Other Therapeutic Areas

Scientific exploration into derivatives of 2,3-dihydro-1,4-benzodioxine has unveiled promising activities in several key therapeutic areas. These investigations highlight the versatility of the benzodioxine core in designing novel compounds with potential applications in oncology, liver protection, pain management, and neurodegenerative diseases.

Derivatives of the 1,4-benzodioxane structure have demonstrated notable potential in anti-cancer research. scirp.org One area of focus has been the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme critical for DNA repair in cancer cells. In one study, virtual screening of a small molecule library led to the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) as a lead compound with PARP1 inhibitory activity (IC50 = 5.8 μM). Further chemical modifications on this scaffold resulted in the identification of a significantly more potent inhibitor, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] scirp.orgchemimpex.comoxazine-8-carboxamide, with an IC50 value of 0.082 μM. This line of research underscores the potential of the dihydrobenzodioxine framework in developing targeted anti-cancer therapies.

In other research, 1,4-benzodioxane derivatives have been specifically designed for studies related to Metastatic Castration-Resistant Prostate Cancer (MCRPC). For instance, the compound CCT251236, which features a benzamide (B126) moiety at the 6-position of the 1,4-benzodioxane structure, was identified as an inhibitor of the HSF1 pathway and showed growth-inhibitory activities in human ovarian carcinoma models. scirp.org This highlights the importance of the benzodioxane moiety for the compound's biological activity, as replacing it often leads to a reduction or loss of efficacy. scirp.org

The therapeutic potential of dihydrobenzodioxine derivatives extends to the protection of the liver from chemically-induced damage. Some compounds based on the 1,4-benzodioxane structure have shown hepatoprotective activities. scirp.org

A study investigating a series of novel dihydropyrimidinone derivatives linked with a 1,4-benzodioxane moiety identified a compound with significant antihepatotoxic activity. The compound, 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one, was evaluated in a rat model of hepatotoxicity induced by carbon tetrachloride (CCl4). Rats pre-treated with this compound before CCl4 exposure showed a significant, dose-dependent decrease in elevated liver function biomarkers such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin.

Furthermore, the compound demonstrated the ability to mitigate oxidative stress. Treatment with CCl4 led to an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in nonprotein thiols (NP-SH) and total protein (TP) in liver tissues. Pre-treatment with the benzodioxane derivative reversed these effects, decreasing MDA levels and increasing NP-SH and TP levels. Histopathological examination of the liver tissues further confirmed the protective effects of the compound.

Below is a table summarizing the effect of the benzodioxane derivative on liver function parameters in the CCl4-induced hepatotoxicity model.

| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | GGT (U/L) | Total Bilirubin (mg/dL) |

| Control | 29.3 ± 1.4 | 85.1 ± 2.9 | 115.7 ± 4.1 | 2.1 ± 0.1 | 0.39 ± 0.02 |

| CCl4 Treated | 195.2 ± 9.8 | 340.6 ± 15.2 | 289.4 ± 11.5 | 7.9 ± 0.4 | 1.85 ± 0.09 |

| Compound 2 (20 mg/kg) + CCl4 | 68.7 ± 3.1 | 155.3 ± 7.6 | 160.2 ± 6.8 | 3.4 ± 0.2 | 0.71 ± 0.03 |

| Silymarin (100 mg/kg) + CCl4 | 59.4 ± 2.5 | 141.8 ± 6.9 | 151.7 ± 6.1 | 3.1 ± 0.1 | 0.63 ± 0.03 |

Data adapted from a study on dihydropyrimidinone derivatives linked with 1,4-benzodioxane.

The 1,4-benzodioxane scaffold has been recognized as a valuable intermediate in the synthesis of pharmaceuticals, with some derivatives showing potential for anti-inflammatory and analgesic properties. chemimpex.com While extensive, specific studies on the analgesic effects of 2,3-Dihydro-6-isocyano-1,4-benzodioxine are not widely available, the broader class of 1,4-benzodioxane derivatives has been explored for these activities. For example, research has demonstrated that attaching an acetic acid substituent to the 2,3-dihydro-1,4-benzodioxin structure can confer anti-inflammatory activity. scirp.org Structure-activity relationship studies have indicated that the position of this substituent is crucial, with the derivative having the acetic acid group at position-6 showing optimal activity. scirp.org This suggests that strategic modification of the dihydrobenzodioxine ring is a viable approach for developing compounds with pain-relieving properties.

A significant area of investigation for dihydrobenzodioxine derivatives is in the context of Alzheimer's disease, focusing on the inhibition of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scielo.br The cholinergic hypothesis of Alzheimer's suggests that memory impairment is linked to a deficit of the neurotransmitter acetylcholine; thus, inhibiting the enzymes that break it down is a key therapeutic strategy. scielo.br

Several studies have synthesized and evaluated 2,3-dihydro-1,4-benzodioxan derivatives as cholinesterase inhibitors. In one such study, a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides was created. Within this series, certain compounds showed moderate inhibitory potential against acetylcholinesterase. Another series of synthesized compounds, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, exhibited weak inhibitory profiles against AChE. scielo.br

The table below presents the IC50 values for selected dihydrobenzodioxine derivatives against acetylcholinesterase.

| Compound | Target Enzyme | IC50 (μM) |

| N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase | 26.25 ± 0.11 |

| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase | 58.13 ± 0.15 |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide | Acetylcholinesterase | 213.47 ± 0.14 |

| Eserine (Standard) | Acetylcholinesterase | 0.04 ± 0.0001 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Mechanistic Elucidation of Biological Actions

The diverse biological effects of 2,3-dihydro-1,4-benzodioxine derivatives are rooted in their ability to interact with specific molecular targets. The mechanism of action varies depending on the specific derivative and the therapeutic area being investigated.

In anti-cancer research , the mechanism for certain carboxamide derivatives involves the direct inhibition of the PARP1 enzyme. scirp.org PARP1 is essential for the repair of single-strand DNA breaks; its inhibition in cancer cells, particularly those with existing DNA repair deficiencies, can lead to cell death. scirp.org

For hepatoprotective activity , the mechanism appears to be centered on the mitigation of oxidative stress. The observed decrease in malondialdehyde (MDA) levels and the concurrent increase in nonprotein thiols (NP-SH) and total protein (TP) suggest that these benzodioxane derivatives may act by scavenging free radicals or by bolstering the endogenous antioxidant defense systems of liver cells.

In the context of Alzheimer's disease , the primary mechanism of action is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scielo.br By binding to the active sites of these enzymes, the dihydrobenzodioxine derivatives prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission. scielo.br

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Dihydrobenzodioxines

The advancement of research into dihydrobenzodioxines is intrinsically linked to the innovation of synthetic methodologies that allow for precise control over their structure and stereochemistry. A fundamental approach to creating the 1,4-benzodioxane (B1196944) ring involves the reaction of a catechol precursor with 1,2-dibromoethane (B42909). scirp.org More elaborate strategies start from readily available materials like gallic acid, which can be converted through a multi-step synthesis into various 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.org

Recent synthetic efforts focus on achieving enantiopure derivatives, as the stereochemistry, particularly at the C2 position, can be crucial for biological activity. unimi.it Methods such as diastereomeric salt resolution have been employed to separate enantiomers of 1,4-benzodioxane-2-carboxylic acid, which serves as a key intermediate for further derivatization. unimi.it The conversion of this acid into a Weinreb amide, followed by reaction with a Grignard reagent, allows for the creation of specific ketone derivatives, demonstrating a modular approach to building complexity. unimi.it

Furthermore, strategic unsaturation between the C2 and C3 positions of the dioxane ring presents an opportunity for creating unsymmetrically 2,3-disubstituted benzodioxins. This is achieved through lithiation at C3 of 1,4-benzodioxin-2-carboxylic acid, followed by reaction with an electrophile like ethyl chloroformate, yielding a versatile building block for further synthesis. mdpi.com

Advanced Computational Approaches in Drug Discovery and Design

Computational, or in silico, methods are becoming indispensable tools in accelerating the discovery and optimization of dihydrobenzodioxine-based compounds. These approaches significantly reduce the time and cost associated with traditional drug development by predicting the biological activity and pharmacokinetic properties of molecules before their synthesis. researchgate.netmdpi.com

Key computational techniques applied to this scaffold include:

Molecular Docking: This method is used to predict the binding orientation and affinity of a ligand to its target protein. For instance, docking studies have been used to investigate how dihydrobenzodioxine derivatives bind to the active sites of enzymes like PARP1, acetylcholinesterase, and α-glucosidase, providing insights into the structure-activity relationship (SAR). nih.govscielo.br

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, helping to guide the design of more potent analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the stability of the ligand-receptor complex over time, which is crucial for evaluating potential drug candidates. researchgate.netdoaj.org

ADMET Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives. This early-stage screening helps to identify compounds with favorable drug-like properties and fewer potential liabilities. nih.govnih.gov

These computational studies have been instrumental in the rational design of potent inhibitors, such as in the development of benzodioxane-benzamides as inhibitors of the prokaryotic protein FtsZ, a target for new antibiotics. nih.gov

Exploration of New Biological Targets and Disease Areas

Research into dihydrobenzodioxine derivatives has uncovered a broad spectrum of biological activities, positioning them as promising candidates for treating a variety of diseases. The core structure has been successfully modified to target several key proteins and pathways.

Derivatives have shown significant potential as:

Enzyme Inhibitors: Various analogs have been developed as potent inhibitors of several enzymes. This includes Poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy, as well as α-glucosidase, which is relevant for managing type-2 diabetes mellitus. nih.govscielo.br Other targeted enzymes include acetylcholinesterase (for Alzheimer's disease) and monoamine oxidase B (hMAO-B), an important target for neurodegenerative disorders. scielo.brnih.gov

Antithrombotic Agents: Certain 1,4-benzodioxine derivatives have been identified as novel platelet aggregation inhibitors. One such compound demonstrated significant antiplatelet activity by acting as a GPIIb/IIIa antagonist, showing promise in the development of new antithrombotic therapies. nih.gov

Antimicrobial Agents: By targeting the bacterial cell division protein FtsZ, benzodioxane-based compounds have emerged as potential antibiotics, particularly against multidrug-resistant strains like MRSA. unimi.itnih.gov

The table below summarizes the inhibitory activities of selected dihydrobenzodioxine derivatives against various biological targets.

| Compound Class | Target Enzyme | IC₅₀ Value | Disease Area |

| Dihydrobenzodioxine-carboxamide | PARP1 | 0.082 µM | Cancer |

| Dihydrobenzodioxin-sulfonamide | α-Glucosidase | 34.21 ± 0.12 µM | Diabetes |

| Benzodioxan-substituted Chalcone | hMAO-B | 0.045 µM | Neurodegenerative Diseases |

| 1,4-Benzodioxine Derivative | GPIIb/IIIa | 2.3 µM | Thrombosis |

This table presents a selection of data from cited research to illustrate the range of biological activities. nih.govscielo.brnih.govnih.gov

Integration of Dihydrobenzodioxines in Materials Science and Other Non-Biological Applications (e.g., Corrosion Inhibition)

Beyond their therapeutic potential, the chemical properties of the dihydrobenzodioxine scaffold and its precursors lend themselves to applications in materials science. A notable emerging area is corrosion inhibition. Organic compounds containing heteroatoms like oxygen and nitrogen are known to be effective corrosion inhibitors because they can adsorb onto a metal surface, forming a protective layer that prevents corrosive substances from reaching the metal.

While research on 2,3-Dihydro-6-isocyano-1,4-benzodioxine itself as a corrosion inhibitor is not extensively documented, studies on structurally related dihydroxybenzene isomers (catechol, resorcinol, and quinol) have demonstrated their effectiveness in protecting aluminum alloys in alkaline environments. The mechanism of inhibition depends on the molecular structure and the position of the functional groups, which influences how the molecule adsorbs to the metal surface. These studies have shown that catechol, a precursor to the benzodioxine ring, can provide significant corrosion resistance, increasing its efficiency from 63% to 98% over a 24-hour period at a 10 mM concentration. This suggests that the core catechol-derived structure within dihydrobenzodioxines could be exploited for similar applications. The isocyano group, with its nitrogen atom and pi-electrons, could further enhance the molecule's ability to coordinate with metal surfaces, potentially making isocyano-dihydrobenzodioxine derivatives effective corrosion inhibitors for various metals and alloys.

Multidisciplinary Research Collaborations

The journey of a compound like this compound from a chemical curiosity to a useful product is inherently complex and requires a multidisciplinary approach. The diverse potential of the dihydrobenzodioxine scaffold necessitates collaboration among experts from various scientific fields. arxiv.org

Effective development pathways rely on the synergy between:

Organic and Medicinal Chemists: Responsible for designing and executing novel synthetic routes to create diverse libraries of compounds. scirp.org

Computational Scientists: Who use in silico modeling to predict activity, guide molecular design, and prioritize synthetic targets, thereby streamlining the discovery process. researchgate.netmdpi.com

Biologists and Pharmacologists: Who identify and validate biological targets and conduct in vitro and in vivo testing to determine the efficacy and mechanism of action of new compounds.

Materials Scientists and Engineers: Who can explore and develop the non-biological applications of these compounds, such as in the formulation of anti-corrosion coatings.

This collaborative framework is essential for translating fundamental chemical research into practical applications, whether in medicine or materials science. The continued exploration of this compound and its analogs will undoubtedly benefit from such integrated research efforts, paving the way for future innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.